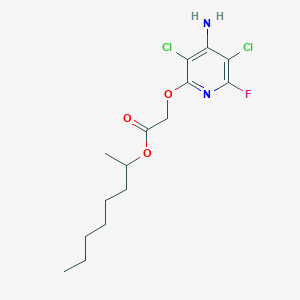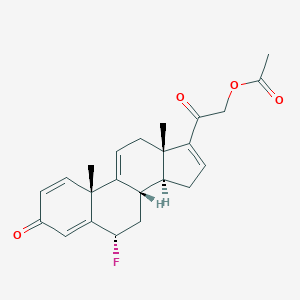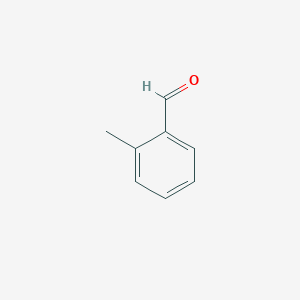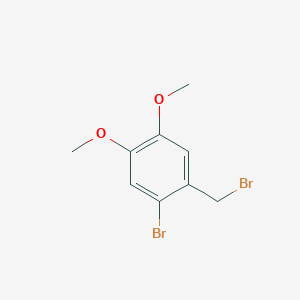
Fluroxypyr-meptyl
Overview
Description
Fluroxypyr-meptyl is a synthetic herbicide belonging to the pyridine family. It is primarily used to control broadleaf weeds and woody brush in various crops such as wheat, corn, and rice. The compound is formulated as the 1-methylheptyl ester of fluroxypyr, which is rapidly hydrolyzed to its active acid form, fluroxypyr .
Mechanism of Action
Fluroxypyr-meptyl
, also known as Starane , is a heterocyclic herbicide with internal absorption and transmission characteristics . It has been widely used to control broad-leaved weeds in wheat, corn, and rice fields . Here is a detailed explanation of its mechanism of action:
Target of Action
This compound primarily targets broad-leaved weeds in various crops such as wheat, barley, corn, and rice . It acts on the growth points of these weeds .
Mode of Action
After predominantly foliar uptake, this compound is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants . It acts by inducing characteristic auxin-type responses, such as leaf curling .
Biochemical Pathways
This compound affects the normal growth and physiological responses of the targeted weeds . It induces oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes . Multiple metabolic reactions of this compound are observed in the weeds, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .
Pharmacokinetics
This compound is absorbed via the roots of the weeds . Only a small proportion of this compound is translocated upward and accumulated in the shoots following absorption . The distribution and enrichment ability of this compound in the weeds are greater in roots than in shoots .
Result of Action
The accumulation of this compound in the weeds evidently inhibits their growth . It activates the defense system against oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes .
Action Environment
The extensive use of this compound in agricultural production has led to serious environmental problems . This compound, particularly its hydrolysate fluroxypyr, is frequently detected in ecosystems such as soil, lakes, and even groundwater . This compound and fluroxypyr residuals in the soil can be absorbed by crops and eventually reach the edible parts of the crops, inhibiting crop growth, especially the growth of root systems .
Biochemical Analysis
Biochemical Properties
Fluroxypyr-meptyl interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These interactions and metabolic reactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of plants, especially the root systems, by accumulating in the plant tissues . It also activates the defense system against oxidative stress, leading to an increase in the activity of antioxidant and detoxifying enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. After predominantly foliar uptake, this compound is hydrolyzed to the parent acid, which is the herbicidally active form . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Under 0–0.12 mg/L this compound treatment, only a small proportion of this compound is translocated upward and accumulated in plant shoots following absorption via roots . The distribution and enrichment ability of this compound in plant seedlings are greater in roots than in shoots .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes multiple metabolic reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These metabolic reactions involve various enzymes and cofactors.
Transport and Distribution
This compound is transported and distributed within cells and tissues. Only a small proportion of this compound is translocated upward and accumulated in plant shoots following absorption via roots . The distribution and enrichment ability of this compound in plant seedlings are greater in roots than in shoots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluroxypyr-meptyl involves several steps:
Starting Material: The synthesis begins with pentachloropyridine.
Fluorination Reaction: Pentachloropyridine undergoes fluorination to produce 3,5-dichloro-2,6-difluoro-4-aminopyridine.
Amino Substitution: This intermediate is then subjected to amino substitution.
Esterification: The final step involves reacting the intermediate with ethyl glycolate and sec-octanol to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, ensuring the final product meets regulatory standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Fluroxypyr-meptyl undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound is hydrolyzed to produce fluroxypyr acid.
Oxidation: The compound can undergo oxidation, leading to the formation of various metabolites.
Substitution: Amino substitution reactions are also common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires appropriate nucleophiles and reaction conditions.
Major Products:
Fluroxypyr Acid: The primary product of hydrolysis.
Oxidized Metabolites: Various oxidized forms of fluroxypyr.
Scientific Research Applications
Fluroxypyr-meptyl has a wide range of applications in scientific research:
Agricultural Research: Used to study the control of broadleaf weeds in crops like wheat, corn, and rice.
Environmental Studies: Research on the environmental fate and behavior of this compound, including its persistence and degradation in soil and water.
Toxicology: Studies on the toxicological effects of this compound on non-target organisms, including its impact on aquatic life and soil microorganisms
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another synthetic auxin herbicide used for broadleaf weed control.
Dicamba: A benzoic acid herbicide with similar mode of action.
Uniqueness: Fluroxypyr-meptyl is unique due to its rapid hydrolysis to the active acid form, providing quick and effective weed control. Its selective action and low toxicity to non-target plants make it a preferred choice in various agricultural settings .
Properties
IUPAC Name |
octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034303 | |
| Record name | Fluroxypyr-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81406-37-3 | |
| Record name | Attain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxypyr-meptyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluroxypyr-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXYPYR-MEPTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluroxypyr-meptyl affect plants?
A1: this compound is a synthetic auxin herbicide. It mimics the plant hormone auxin, disrupting normal plant growth and development, ultimately leading to plant death. []
Q2: What are the downstream effects of this compound on plant physiology?
A2: this compound causes uncontrolled growth, leading to stem twisting, leaf curling, and plant death. It disrupts various physiological processes, including cell division, elongation, and differentiation. [, ]
Q3: Does this compound affect all plants equally?
A3: this compound is primarily effective against broadleaf weeds and exhibits selectivity towards certain crops like wheat, barley, and maize. [, , ]
Q4: Are there studies on the sublethal effects of this compound on non-target plants?
A4: Yes, research indicates that drift-relevant doses of this compound, while not lethal, can cause a significant reduction in biomass and flower production in certain non-target plants like dandelions (Taraxacum sp.) and red clover (Trifolium pratense L.). []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula is C15H14Cl2FNO5, and the molecular weight is 378.18 g/mol. []
Q6: How does this compound perform under different environmental conditions?
A6: this compound degrades in soil and water, with persistence varying depending on factors like temperature, pH, and microbial activity. [, ]
Q7: Are there specific recommendations for the storage and handling of this compound?
A7: As with all pesticides, safe storage and handling are crucial. Recommendations include storing in original containers in cool, dry, well-ventilated areas away from foodstuffs and incompatible materials. []
Q8: How do structural modifications to the this compound molecule affect its herbicidal activity?
A8: Specific structural features of this compound, like the chlorine atoms and the pyridyloxy moiety, are essential for its herbicidal activity. Modifications to these groups can significantly impact potency and selectivity. []
Q9: What formulations of this compound are available?
A9: this compound is commercially available in various formulations, including emulsifiable concentrates (EC), suspension concentrates (SC), and wettable powders (WP). [, , ]
Q10: How does the choice of formulation affect the stability and efficacy of this compound?
A10: Different formulations can influence the herbicide's stability, solubility, and bioavailability. For instance, EC formulations may provide better penetration into plant tissues, while SC formulations can offer improved storage stability. [, ]
Q11: What are the safety regulations governing the use of this compound?
A11: this compound is subject to stringent regulations regarding its use, storage, and disposal. Specific guidelines vary between countries and regions, and users must adhere to all relevant legislation. [, ]
Q12: What is the toxicity profile of this compound?
A12: Studies on albino rats indicate that this compound is classified as moderately hazardous based on acute oral toxicity. [] Further research highlights potential genetic toxicity in aquatic organisms. [, , ]
Q13: Are there concerns about the long-term effects of this compound exposure?
A13: Research on the long-term effects of this compound exposure is ongoing. Concerns exist regarding its potential impact on non-target organisms and the environment. [, ]
Q14: How are this compound residues in environmental and food samples analyzed?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed to detect and quantify this compound residues. [, , ]
Q15: Are there standardized methods for the analysis of this compound residues?
A15: Standardized methods for analyzing this compound residues are crucial to ensure reliable and comparable results. Organizations like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) provide guidelines for residue analysis. [, ]
Q16: What is the environmental fate of this compound?
A16: this compound can persist in the environment, potentially impacting soil and water quality. Its degradation is influenced by factors like microbial activity, temperature, and soil type. [, ]
Q17: What are the potential risks of this compound to non-target organisms?
A17: Studies suggest potential adverse effects of this compound on non-target organisms like aquatic invertebrates and amphibians. Research continues to assess its long-term ecological impact. [, , ]
Q18: Are there alternative weed control methods to this compound?
A18: Alternative weed control methods include mechanical weeding, cultural practices (crop rotation, cover cropping), and the use of bioherbicides or less persistent herbicides with different modes of action. []
Q19: How should unused this compound and its containers be disposed of?
A20: Disposal should always comply with local regulations. This may involve returning unused products to the supplier or designated collection points. Empty containers should be triple-rinsed and disposed of responsibly. []
Q20: What resources are available for researchers studying this compound?
A21: Numerous resources are available, including scientific databases (PubMed, Web of Science), regulatory agency websites (EPA, EFSA), and research institutions specializing in pesticide science and environmental toxicology. []
Q21: When was this compound first introduced as a herbicide?
A22: this compound was introduced in the late 20th century and has become a widely used herbicide for various crops. []
Q22: How has research on this compound contributed to our understanding of plant physiology?
A23: Research on this compound and its mode of action has provided valuable insights into the role of auxin in plant growth and development. [, ]
Q23: What are the future directions for research on this compound?
A24: Future research should focus on developing sustainable weed management strategies, minimizing the environmental impact of herbicides like this compound, and mitigating the risks associated with herbicide resistance. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)






